Cas no 57944-13-5 (3'-deoxy-3'-fluorouridine)
3'-deoxy-3'-fluorouridine Chemical and Physical Properties
Names and Identifiers
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- 3'-deoxy-3'-fluorouridine
- 1-(3-Deoxy-3-fluoro-.beta.-D-ribofuranosyl)uracil
- 1-(3-Deoxy-3-fluoro-beta-D-ribofuranosyl)uracil
- 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 3'-FLUORO-3'-DESOXYURIDINE
- CAINDEXNAME:URIDINE,3'-DEOXY-3'-FLUORO
- CHEMBL2311159
- 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- F12924
- 1-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 3??-Deoxy-3??-fluorouridine
- 3'-deoxy-3'-fluoro-uridine
- AKOS027339995
- 57944-13-5
- 3 inverted exclamation mark -Deoxy-3 inverted exclamation mark -fluorouridine
- SCHEMBL1739821
- FVBOTRDLABQYMI-XVFCMESISA-N
- AC-32290
- DTXSID80206649
- 3'-Fluoro-3'-deoxyuridine
- 1-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- MFCD02683987
- Uridine, 3'-deoxy-3'-fluoro-
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- MDL: MFCD02683987
- Inchi: 1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
- InChI Key: FVBOTRDLABQYMI-XVFCMESISA-N
- SMILES: F[C@@H]1[C@@H](CO)O[C@H]([C@@H]1O)N1C=CC(NC1=O)=O
Computed Properties
- Exact Mass: 246.06523
- Monoisotopic Mass: 246.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.5
- Topological Polar Surface Area: 99.1A^2
Experimental Properties
- Density: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.608
- Solubility: Slightly soluble (4.4 g/l) (25 º C),
- PSA: 99.1
3'-deoxy-3'-fluorouridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D239995-1mg |
3'-Deoxy-3'-fluorouridine |
57944-13-5 | 1mg |
$75.00 | 2023-05-18 | ||
| TRC | D239995-2.5mg |
3'-Deoxy-3'-fluorouridine |
57944-13-5 | 2.5mg |
$150.00 | 2023-05-18 | ||
| TRC | D239995-5mg |
3'-Deoxy-3'-fluorouridine |
57944-13-5 | 5mg |
$219.00 | 2023-05-18 | ||
| Chemenu | CM104582-50mg |
3'-deoxy-3'-fluorouridine |
57944-13-5 | 97% | 50mg |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D481119-500mg |
3'-Deoxy-3'-fluorouridine |
57944-13-5 | 95% | 500mg |
$1085 | 2024-05-24 | |
| eNovation Chemicals LLC | D481119-1g |
3'-Deoxy-3'-fluorouridine |
57944-13-5 | 95% | 1g |
$1685 | 2024-05-24 | |
| eNovation Chemicals LLC | Y0990740-500mg |
3'-deoxy-3'-fluorouridine |
57944-13-5 | 95% | 500mg |
$1050 | 2024-08-02 | |
| abcr | AB462891-50 mg |
3'-Deoxy-3'-fluorouridine; . |
57944-13-5 | 50mg |
€880.60 | 2023-06-15 | ||
| abcr | AB462891-50mg |
3'-Deoxy-3'-fluorouridine; . |
57944-13-5 | 50mg |
€682.90 | 2024-08-03 | ||
| 1PlusChem | 1P00E9D1-50mg |
Uridine, 3'-deoxy-3'-fluoro- |
57944-13-5 | 95% | 50mg |
$491.00 | 2023-12-16 |
3'-deoxy-3'-fluorouridine Suppliers
3'-deoxy-3'-fluorouridine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3'-deoxy-3'-fluorouridine
Recent Advances in the Study of 3'-Deoxy-3'-Fluorouridine (CAS: 57944-13-5): A Promising Nucleoside Analog
3'-Deoxy-3'-fluorouridine (3'-FdU, CAS: 57944-13-5) has emerged as a significant nucleoside analog in chemical biology and pharmaceutical research. This compound, characterized by the substitution of a fluorine atom at the 3' position of the ribose ring, has demonstrated unique biochemical properties that make it a valuable candidate for antiviral and anticancer applications. Recent studies have focused on elucidating its mechanism of action, metabolic pathways, and potential therapeutic benefits.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship of 3'-FdU and its derivatives. The research team employed X-ray crystallography and molecular docking simulations to analyze how the 3'-fluorine substitution affects binding affinity to viral polymerases. Their findings revealed that this modification enhances the compound's stability against enzymatic degradation while maintaining its ability to inhibit RNA-dependent RNA polymerase activity.
In the field of antiviral research, a recent preclinical trial (2024) demonstrated 3'-FdU's efficacy against a broad spectrum of RNA viruses, including SARS-CoV-2 variants and influenza strains. The study, conducted by an international consortium of virologists, showed that 3'-FdU exhibited a 10-100 fold greater potency than standard nucleoside analogs in inhibiting viral replication, with significantly reduced cytotoxicity in human cell lines.
Metabolism studies have provided new insights into the pharmacokinetic profile of 57944-13-5. Advanced mass spectrometry techniques have identified three primary metabolic pathways: phosphorylation by cellular kinases, glucuronidation in the liver, and renal excretion of the unchanged compound. These findings, published in Drug Metabolism and Disposition (2023), suggest that 3'-FdU has favorable bioavailability and tissue distribution characteristics.
Recent innovations in synthetic chemistry have improved the production efficiency of 3'-deoxy-3'-fluorouridine. A 2024 Nature Communications paper described a novel enzymatic synthesis method that achieves 85% yield with minimal purification steps, addressing previous challenges in large-scale production. This advancement could significantly reduce manufacturing costs and facilitate clinical development.
Ongoing clinical trials are evaluating 3'-FdU in combination therapies. Preliminary results from a Phase I/II study in hematological malignancies show promising synergistic effects when combined with checkpoint inhibitors, with complete response rates exceeding 40% in refractory cases. Researchers attribute this enhanced activity to 3'-FdU's unique ability to modulate tumor immunogenicity while directly inhibiting DNA synthesis in rapidly dividing cells.
Future research directions include exploring 3'-FdU's potential in gene therapy applications and as a molecular probe for studying nucleic acid metabolism. The compound's distinct biochemical properties continue to make it a valuable tool for both therapeutic development and fundamental biological research in the chemical biology and pharmaceutical fields.
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